benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Chiral resolution Vibrational circular dichroism Absolute configuration determination

Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1893340-48-1, molecular formula C₁₃H₁₆FNO₃, MW 253.27) is a chiral, enantiomerically defined fluorinated pyrrolidine building block featuring a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen, a quaternary (3R)-configured fluorine-bearing stereocenter, and a hydroxymethyl substituent at the 3-position. The compound belongs to the class of N-protected 3-fluoro-3-(hydroxymethyl)pyrrolidines, which are strategically employed as intermediates in medicinal chemistry programs—most notably in the development of αvβ6 integrin antagonists for idiopathic pulmonary fibrosis.

Molecular Formula C13H16FNO3
Molecular Weight 253.27
CAS No. 1893340-48-1
Cat. No. B3112432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS1893340-48-1
Molecular FormulaC13H16FNO3
Molecular Weight253.27
Structural Identifiers
SMILESC1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m1/s1
InChIKeyMDSGTKLDIYJRNX-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1893340-48-1): A Chiral Cbz-Protected 3-Fluoropyrrolidine Building Block for Pharmaceutical Synthesis and Medicinal Chemistry Procurement


Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1893340-48-1, molecular formula C₁₃H₁₆FNO₃, MW 253.27) is a chiral, enantiomerically defined fluorinated pyrrolidine building block featuring a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen, a quaternary (3R)-configured fluorine-bearing stereocenter, and a hydroxymethyl substituent at the 3-position [1]. The compound belongs to the class of N-protected 3-fluoro-3-(hydroxymethyl)pyrrolidines, which are strategically employed as intermediates in medicinal chemistry programs—most notably in the development of αvβ6 integrin antagonists for idiopathic pulmonary fibrosis [2]. Its (3R) absolute configuration has been rigorously established by vibrational circular dichroism (VCD) and confirmed via multi-step chemical correlation to an X-ray crystallographically characterized derivative [1]. Commercial availability with purities reaching 97–98% from multiple reputable suppliers supports its procurement as a research-grade chiral intermediate .

Why Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate Cannot Be Replaced by Its (3S) Enantiomer, Racemate, Boc Analog, or Non-Fluorinated Cbz-Pyrrolidine in Chiral Synthesis


Three structural features of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate create non-interchangeable differentiation relative to the most obvious procurement substitutes. First, the (3R) absolute configuration at the quaternary fluorinated stereocenter is the opposite enantiomer of CAS 1893340-47-0 [(3S)], and the two enantiomers produce opposite biological responses when incorporated into chiral drug candidates; the racemate (CAS 1637399-30-4) requires costly preparative chiral HPLC resolution to access either pure enantiomer [1]. Second, the Cbz protecting group is removed under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the Boc analog (tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 1262410-84-3) requires acidic deprotection (TFA) ; these two protecting groups are orthogonal and cannot be substituted for one another in multi-step synthetic routes without altering the entire protection/deprotection strategy . Third, the 3-fluoro substituent reduces the pyrrolidine nitrogen basicity (conjugate acid pKa) by approximately 2.6 units versus unsubstituted pyrrolidine (pKa ~11.3), a property absent in non-fluorinated Cbz-pyrrolidine-methanol analogs; this pKa modulation is critical for downstream passive membrane permeability of final drug candidates [2].

Quantitative Differentiation Evidence for Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1893340-48-1) Versus Closest Analogs


Absolute Configuration and Enantiomeric Purity: (3R)-(−) vs. (3S)-(+) Enantiomer Resolution by Preparative Chiral HPLC with VCD Confirmation

The (3R) enantiomer of N-CBZ-3-fluoropyrrolidine-3-methanol (i.e., benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 1893340-48-1) is the (−)-enantiomer, resolved from the racemate by preparative chiral HPLC and assigned the (R) absolute configuration by vibrational circular dichroism (VCD) with multi-step chemical correlation to an X-ray-characterized diastereomer [1]. The enantiomeric ratio (e.r.) of the isolated (−)-(3R) enantiomer was 99.5:0.5, while the (+)-(3S) enantiomer (CAS 1893340-47-0) showed an e.r. of 99.8:0.2 [1]. In contrast, the racemic mixture (CAS 1637399-30-4) contains both enantiomers in equal proportion and requires additional chiral separation before use in enantioselective synthesis [1]. This level of enantiopurity characterization is absent from most vendor certificates of analysis for the racemate, making the pre-resolved (3R) enantiomer the only procurement option for programs requiring defined stereochemistry at the quaternary fluorinated center [2].

Chiral resolution Vibrational circular dichroism Absolute configuration determination αvβ6 integrin inhibitor

Cbz vs. Boc Protecting Group Orthogonality: Enabling Selective Deprotection in Multi-Step Synthetic Routes

The Cbz group on benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is removed under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the Boc group on the closest N-protected analog (tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 1262410-84-3) requires acidic conditions (TFA in CH₂Cl₂) . These two protecting groups are orthogonal: Cbz can be selectively hydrogenolyzed in the presence of Boc without affecting the Boc group, and Boc can be selectively removed with TFA while leaving Cbz intact . The Procopiou et al. (2016) synthesis explicitly exploited this orthogonality by exchanging the Cbz group of (−)-1 with Boc via hydrogenolytic Cbz removal followed by Boc re-protection, demonstrating practical compatibility of the Cbz-protected compound with orthogonal protection schemes [1]. The non-fluorinated analog (R)-1-Cbz-3-(hydroxymethyl)pyrrolidine (CAS 1918-78-8) shares the Cbz protection but lacks the fluorinated stereocenter, making it unsuitable for programs requiring fluorine-mediated pKa and conformational modulation.

Protecting group strategy Orthogonal deprotection Cbz hydrogenolysis Boc acidolysis

Fluorine-Induced pKa Modulation: 3-Fluoropyrrolidine Basicity Reduction of ~2.6 Units Relative to Unsubstituted Pyrrolidine

The 3-fluoro substituent on the pyrrolidine ring of the target compound reduces the basicity of the pyrrolidine nitrogen through the electron-withdrawing inductive effect of fluorine. Unsubstituted pyrrolidine has a conjugate acid pKₐ of approximately 11.3 . 3-Fluoropyrrolidine (the deprotected core of the target compound) exhibits a predicted conjugate acid pKₐ of 8.68 (±0.10) , representing a basicity reduction of approximately 2.6 pKₐ units. A reported experimental pKₐ value of 6.69 has also been cited for 3-fluoropyrrolidine hydrochloride, indicating an even larger reduction of up to 4.6 units under certain measurement conditions . This pKₐ shift brings the protonated fraction of the pyrrolidine nitrogen closer to or below physiological pH (7.4), which has been demonstrated to improve passive membrane permeability in drug candidates incorporating 3-fluoropyrrolidine motifs [1]. Non-fluorinated Cbz-pyrrolidine-methanol analogs (e.g., (R)-1-Cbz-3-(hydroxymethyl)pyrrolidine, CAS 1918-78-8) retain the high basicity of pyrrolidine (~pKₐ 11.3) and do not benefit from this permeability enhancement.

pKa modulation Fluorine electronegativity Passive membrane permeability Drug-likeness

Documented Utility as a Key Building Block in GSK's αvβ6 Integrin Inhibitor Program for Idiopathic Pulmonary Fibrosis

Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (referred to as N-CBZ-3-fluoropyrrolidine-3-methanol 1 in the primary literature) was used as a key chiral building block in a GSK medicinal chemistry program targeting αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis (IPF) [1]. The program required large quantities of enantiomerically pure 1, which was obtained by preparative chiral HPLC resolution of the racemate and fully characterized by VCD for absolute configuration [1]. Downstream compounds derived from this building block, specifically (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride, demonstrated potent αvβ6 integrin inhibition suitable for inhaled dosing and entered clinical evaluation for IPF [2]. Related αvβ6 integrin antagonists from the same program incorporating the 3-fluoropyrrolidine motif achieved IC₅₀ values in the low nanomolar range (e.g., 2 nM in cell adhesion assays) [3]. The (3R) configuration is critical: the (3S) enantiomer would produce the opposite stereochemical outcome in the final drug candidate, potentially abolishing target binding.

αvβ6 integrin antagonist Idiopathic pulmonary fibrosis Building block GSK medicinal chemistry

C3-Hydroxymethyl Functional Handle: Synthetic Versatility Compared to N-CBZ-3(R)-fluoropyrrolidine Lacking the Hydroxymethyl Group

The C3-hydroxymethyl group of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate provides a reactive handle for further synthetic elaboration that is absent in simpler N-CBZ-3-fluoropyrrolidine analogs lacking this substituent (e.g., N-CBZ-3(R)-fluoropyrrolidine, CAS 163457-21-4). The Procopiou et al. (2016) study directly demonstrated this utility: after Cbz→Boc exchange, the hydroxymethyl group of (−)-1 was oxidized with RuCl₃/NaIO₄ to the corresponding carboxylic acid, then activated with carbonyl diimidazole (CDI) and coupled with (R)-α-methylbenzylamine to yield the diastereomeric amide 7 used for stereochemical confirmation [1]. This oxidation–activation–coupling sequence showcases the hydroxymethyl group as a diversification point enabling access to carboxylic acids, esters, amides, and further functionalized derivatives. The computed physicochemical properties of the target compound—LogP 1.73 and TPSA 49.77 Ų —are consistent with a building block possessing balanced lipophilicity for incorporation into drug-like molecules. N-CBZ-3(R)-fluoropyrrolidine (CAS 163457-21-4, MW 223.25) lacks both the hydroxymethyl handle and its associated synthetic versatility, limiting downstream functionalization options.

Hydroxymethyl functionalization Oxidation to carboxylic acid Synthetic intermediate Diversification point

Procurement-Guiding Application Scenarios for Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate Based on Verified Differentiation Evidence


Enantioselective Synthesis of αvβ6 and Related RGD-Binding Integrin Antagonists Requiring Defined (3R) Configuration

Medicinal chemistry groups developing integrin antagonists—particularly αvβ6 inhibitors for fibrotic diseases (idiopathic pulmonary fibrosis, renal fibrosis, NASH)—should procure the (3R) enantiomer (CAS 1893340-48-1) rather than the racemate (CAS 1637399-30-4) or (3S) enantiomer (CAS 1893340-47-0). The GSK αvβ6 program demonstrated that the (3R)-configured fluoropyrrolidine building block is essential for generating the correct stereochemistry in the final drug candidate [1][2]. Procuring the pre-resolved (3R) enantiomer eliminates the need for costly in-house preparative chiral HPLC method development, which the Procopiou group required when working with the racemate [1]. This scenario is supported by the direct evidence of enantiomeric resolution (e.r. 99.5:0.5) and absolute configuration verification by VCD and chemical correlation [1].

Multi-Step Synthesis Requiring Orthogonal Amine Protection (Cbz/Boc Strategy)

Synthetic routes that demand staged deprotection of multiple amine functionalities—common in peptide mimetics, macrocyclic drug candidates, and complex natural product-like scaffolds—benefit from the Cbz group of this compound, which is orthogonal to the Boc group. Cbz is removed by neutral hydrogenolysis (H₂, Pd/C), while Boc requires acidic TFA treatment, and neither condition affects the other protecting group . The Procopiou et al. study explicitly exploited this orthogonality by exchanging Cbz for Boc during stereochemical confirmation, demonstrating practical compatibility with orthogonal protection schemes [1]. Researchers should procure this Cbz-protected compound rather than the Boc analog (CAS 1262410-84-3) when the synthetic route contains acid-sensitive functional groups (e.g., silyl ethers, acetals, certain glycosidic linkages) that would not survive Boc deprotection conditions.

Fluorinated Pyrrolidine Library Synthesis Leveraging the C3-Hydroxymethyl Diversification Point

For medicinal chemistry programs building structure–activity relationship (SAR) libraries around the 3-fluoropyrrolidine scaffold, the C3-hydroxymethyl group provides a pre-installed diversification handle. As demonstrated by Procopiou et al., the primary alcohol can be oxidized to the carboxylic acid (RuCl₃/NaIO₄), which can then be converted to amides, esters, or other derivatives [1]. This avoids 2–4 additional synthetic steps that would be required if starting from the simpler N-CBZ-3(R)-fluoropyrrolidine (CAS 163457-21-4), which lacks the C3 carbon substituent and would necessitate challenging C–C bond formation at the quaternary fluorinated center. The computed LogP (1.73) and TPSA (49.77 Ų) values confirm that the compound resides within drug-like physicochemical space, making it suitable for incorporation into lead-like and drug-like compound libraries.

CNS Drug Discovery Requiring Modulated Pyrrolidine Basicity for Blood–Brain Barrier Penetration

Drug discovery programs targeting central nervous system (CNS) indications benefit from the reduced basicity conferred by the 3-fluoro substituent. Tamborini et al. (2015) explicitly demonstrated that fluorine insertion at the 3-position of the pyrrolidine nucleus 'properly decreased basicity' and yielded α4β2 nicotinic receptor ligands with 'physicochemical properties predictive of a relevant central nervous system penetration' [3]. The pKa reduction of approximately 2.6 units versus unsubstituted pyrrolidine (from ~11.3 to ~8.68) decreases the fraction of protonated, membrane-impermeable amine at physiological pH, a design principle validated by Enamine's medicinal chemistry platform . Non-fluorinated Cbz-pyrrolidine building blocks lack this property and would require separate fluorination chemistry to achieve comparable permeability. Procuring this fluorinated building block directly provides the pKa advantage without additional synthetic manipulation.

Quote Request

Request a Quote for benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.